The Discovery and Origin of (+)-Oxanthromicin: A Technical Guide
The Discovery and Origin of (+)-Oxanthromicin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Oxanthromicin is a novel, dimeric anthrone polyketide discovered as a modulator of K-Ras localization. This technical guide provides a comprehensive overview of its discovery, origin, and key experimental data. It details the fermentation, isolation, and structure elucidation protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and proposed biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, oncology, and drug development.
Discovery and Origin
Producing Organism and Origin
(+)-Oxanthromicin was first reported in 2014 by Capon and coworkers.[1] It is a secondary metabolite produced by the actinomycete strain Streptomyces sp. MST-134270. This strain was isolated from a soil sample collected near Pamplona, Spain.[1] The discovery was the result of a high-throughput, high-content screening of a microbial extract library aimed at identifying compounds that could induce the mislocalization of the oncogenic K-Ras protein from the cell's plasma membrane.[1]
Biological Activity
The primary biological activity identified for (+)-Oxanthromicin is its ability to induce the mislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V) from the plasma membrane in Madin-Darby canine kidney (MDCK) cells.[1] This is a significant finding as the localization of K-Ras to the plasma membrane is essential for its oncogenic activity.[1] Furthermore, (+)-Oxanthromicin was found to act synergistically with its co-metabolite, staurosporine, significantly enhancing the K-Ras mislocalization effect of the latter.[1]
Data Presentation
Physicochemical and Spectroscopic Data
The structure of (+)-Oxanthromicin was elucidated through detailed spectroscopic analysis. Key quantitative data are summarized below.
| Property | Data |
| Molecular Formula | C₃₆H₃₀O₁₂ |
| Molecular Weight | 654.62 g/mol |
| High-Resolution MS | HRESI(-)MS data established the molecular formula.[1] |
| UV-Vis λmax (nm) | Data not explicitly provided in the primary publication. |
| Optical Rotation | Described as the (+)-enantiomer. |
Table 1: Physicochemical properties of (+)-Oxanthromicin.
NMR Spectroscopic Data
Detailed 1D and 2D NMR experiments were performed in acetone-d₆ to determine the complex dimeric structure.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1/1' | 163.2 | - |
| 2/2' | 110.1 | 6.64, s |
| 3/3' | 165.4 | - |
| 4/4' | 94.7 | 6.30, s |
| 4a/4a' | 135.0 | - |
| 5/5' | 107.8 | 6.70, d, 2.4 |
| 6/6' | 160.7 | - |
| 7/7' | 101.4 | 6.43, d, 2.4 |
| 8/8' | 158.4 | - |
| 8a/8a' | 108.3 | - |
| 9/9' | 183.9 | - |
| 10/10' | 47.9 | 4.60, s |
| 10a/10a' | 114.6 | - |
| 11/11' | 20.8 | 2.21, s |
| OMe/OMe' | 55.7 | 3.84, s |
| OH/OH' | - | 12.38, s; 9.42, s; 8.87, s |
Table 2: ¹H and ¹³C NMR data for (+)-Oxanthromicin in Acetone-d₆. Data extracted from the primary publication.
Biological Activity Data
The efficacy of (+)-Oxanthromicin in the K-Ras mislocalization assay was quantified to determine its potency.
| Compound | Assay | IC₅₀ (µM) | Emax | Synergism with Staurosporine |
| (+)-Oxanthromicin | K-Ras PM Mislocalization in MDCK cells | 27 | 0.51 | 130% |
Table 3: Biological activity of (+)-Oxanthromicin. IC₅₀ is the concentration for 50% plasma membrane mislocalization. Emax reflects the maximum extent of mislocalization.[1]
Experimental Protocols
Fermentation and Production
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Organism: Streptomyces sp. MST-134270
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Cultivation Method: Solid-phase fermentation.
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Medium: Cracked wheat medium.
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Procedure: The Streptomyces strain was cultivated on a solid phase cracked wheat medium. This method was employed for the large-scale production necessary for the isolation of the metabolites.
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Incubation: The culture was incubated for a period sufficient to allow for the production of secondary metabolites, typically several days to weeks, under controlled temperature and humidity.
Extraction and Isolation
The extraction and purification process was guided by the K-Ras mislocalization bioassay.
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Extraction: The solid-phase culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing the secondary metabolites.
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Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity, concentrating the active components.
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Chromatography: The active fraction was purified using a multi-step chromatographic process:
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Step 1: Normal-Phase Chromatography: The extract was first fractionated using normal-phase silica gel chromatography.
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Step 2: Size-Exclusion Chromatography: Further separation was achieved using size-exclusion chromatography (e.g., Sephadex LH-20).
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Step 3: High-Performance Liquid Chromatography (HPLC): Final purification to yield (+)-Oxanthromicin was performed using reversed-phase HPLC.
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K-Ras Mislocalization Assay
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Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing oncogenic mutant K-Ras fused to green fluorescent protein (mGFP-K-RasG12V) and an endomembrane marker (mCherry-CAAX).
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Treatment: Cells were seeded in multi-well plates. After 24 hours, they were treated with test compounds (including (+)-Oxanthromicin) and incubated for an additional 48 hours.
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Imaging: Post-incubation, cells were fixed with 4% paraformaldehyde and imaged using a Nikon A1R confocal microscope.
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Quantification: K-Ras mislocalization from the plasma membrane was quantified using Manders coefficients, which measure the fraction of mCherry-CAAX co-localizing with mGFP-K-RasG12V. IC₅₀ values were calculated using Prism software.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the discovery and characterization of (+)-Oxanthromicin.
Proposed Biosynthetic Pathway
The biosynthesis of (+)-Oxanthromicin is hypothesized to proceed via a type II polyketide synthase (PKS) pathway, followed by a key dimerization step.
Caption: Proposed biosynthetic pathway for (+)-Oxanthromicin from a monomeric precursor.
